(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFN and its molecular weight is 201.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated organic compound that has garnered interest in various scientific fields due to its potential biological activities. This compound is characterized by a fluorine atom at the 6th position and an amine group at the 1st position of the tetrahydronaphthalene ring system. Its unique structure imparts distinct chemical properties that are being explored for medicinal and industrial applications.
- Molecular Formula : CHClFN
- Molecular Weight : 199.11 g/mol
- CAS Number : 1213465-25-8
- IUPAC Name : (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Synthesis
The synthesis of (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves:
- Starting Material : A suitable naphthalene derivative.
- Fluorination : Using electrophilic fluorination reagents like Selectfluor to introduce the fluorine atom.
- Reduction : Hydrogenation processes to reduce the naphthalene ring to a tetrahydronaphthalene structure.
The biological activity of (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily attributed to its interaction with various molecular targets in biological systems. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, potentially influencing pathways related to neurotransmission and enzyme activity.
Research Findings
Recent studies have indicated several biological activities associated with this compound:
Anticancer Activity
Research has demonstrated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : HT29 (colon cancer), Jurkat (leukemia), and J774A.1 macrophages.
- Findings : Compounds structurally related to (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine have shown cytotoxic effects comparable to standard anticancer drugs like doxorubicin .
Neurotransmitter Interaction
Studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. The exact receptors involved remain to be elucidated through further research.
Case Studies and Experimental Data
Properties
IUPAC Name |
(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERMSLPTMJQXPR-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-27-9 | |
Record name | (1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.